molecular formula C4H3BF2O3 B11923068 (4,5-Difluorofuran-2-yl)boronic acid

(4,5-Difluorofuran-2-yl)boronic acid

Cat. No.: B11923068
M. Wt: 147.87 g/mol
InChI Key: BSBSOIOYZFDJAK-UHFFFAOYSA-N
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Description

(4,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a difluorofuran precursor. One common method is the Miyaura borylation reaction, where a difluorofuran halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of scalable borylation techniques, such as those involving palladium-catalyzed cross-coupling, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluorofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran), inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl or vinyl-aryl compound. Oxidation reactions may yield difluorofuran derivatives with additional oxygen-containing functional groups, while reduction reactions can produce difluorofuran derivatives with reduced functional groups .

Scientific Research Applications

(4,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dihydrofuran-2-yl)boronic acid
  • 2-Fluoropyridine-4-boronic acid
  • Phenylboronic acid

Uniqueness

(4,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of two fluorine atoms on the furan ring, which imparts distinct electronic properties. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly useful in specific cross-coupling reactions where electronic effects are crucial .

Properties

Molecular Formula

C4H3BF2O3

Molecular Weight

147.87 g/mol

IUPAC Name

(4,5-difluorofuran-2-yl)boronic acid

InChI

InChI=1S/C4H3BF2O3/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H

InChI Key

BSBSOIOYZFDJAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(O1)F)F)(O)O

Origin of Product

United States

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